

# The Evolution of the PUL Gene Cluster in Yeasts: A Technical Guide

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**Abstract:** The evolutionary trajectory of gene clusters in fungi offers a compelling narrative of adaptation and metabolic diversification. This technical guide provides an in-depth examination of the PUL gene cluster in budding yeasts, a key locus responsible for the biosynthesis and utilization of the iron-chelating siderophore, pulcherrimin. Through a synthesis of phylogenomic data, targeted genetic experiments, and metabolic analyses, we elucidate the structure, function, and intricate evolutionary history of this cluster. This guide details the experimental protocols that have been pivotal in characterizing the PUL genes, presents quantitative data in a comparative format, and visualizes the underlying biological pathways and evolutionary models. Understanding the dynamics of the PUL cluster, including its repeated loss in many yeast lineages and the emergence of "cheater" organisms, provides valuable insights into microbial social evolution and opens avenues for novel therapeutic strategies.

## Introduction: The PUL Gene Cluster and Pulcherrimin

Secondary metabolites are crucial for how organisms interact with their environment.<sup>[1]</sup> In budding yeasts (subphylum Saccharomycotina), the PUL gene cluster orchestrates the production and uptake of pulcherrimin, an iron-binding molecule first described a century ago. <sup>[1]</sup> Pulcherrimin is a red, iron-containing pigment formed from two cyclized and modified leucine molecules.<sup>[2]</sup> Its primary role is as a siderophore, a small molecule that chelates iron from the environment and transports it back into the cell.<sup>[1]</sup> This ability to sequester iron, an

essential but often scarce nutrient, can mediate antagonistic interactions between different microbial species.<sup>[2]</sup>

The PUL gene cluster is typically composed of four core genes: PUL1, PUL2, PUL3, and PUL4.<sup>[1][3]</sup> These genes are responsible for the biosynthesis of **pulcherriminic acid** (the iron-free precursor to pulcherrimin), its transport, and the regulation of the cluster.<sup>[1][4]</sup> The study of this cluster has revealed a fascinating evolutionary narrative of an ancestral metabolic pathway that has been repeatedly lost in numerous yeast lineages, leading to complex ecological dynamics.<sup>[1][5]</sup>

## Structure and Function of the PUL Gene Cluster

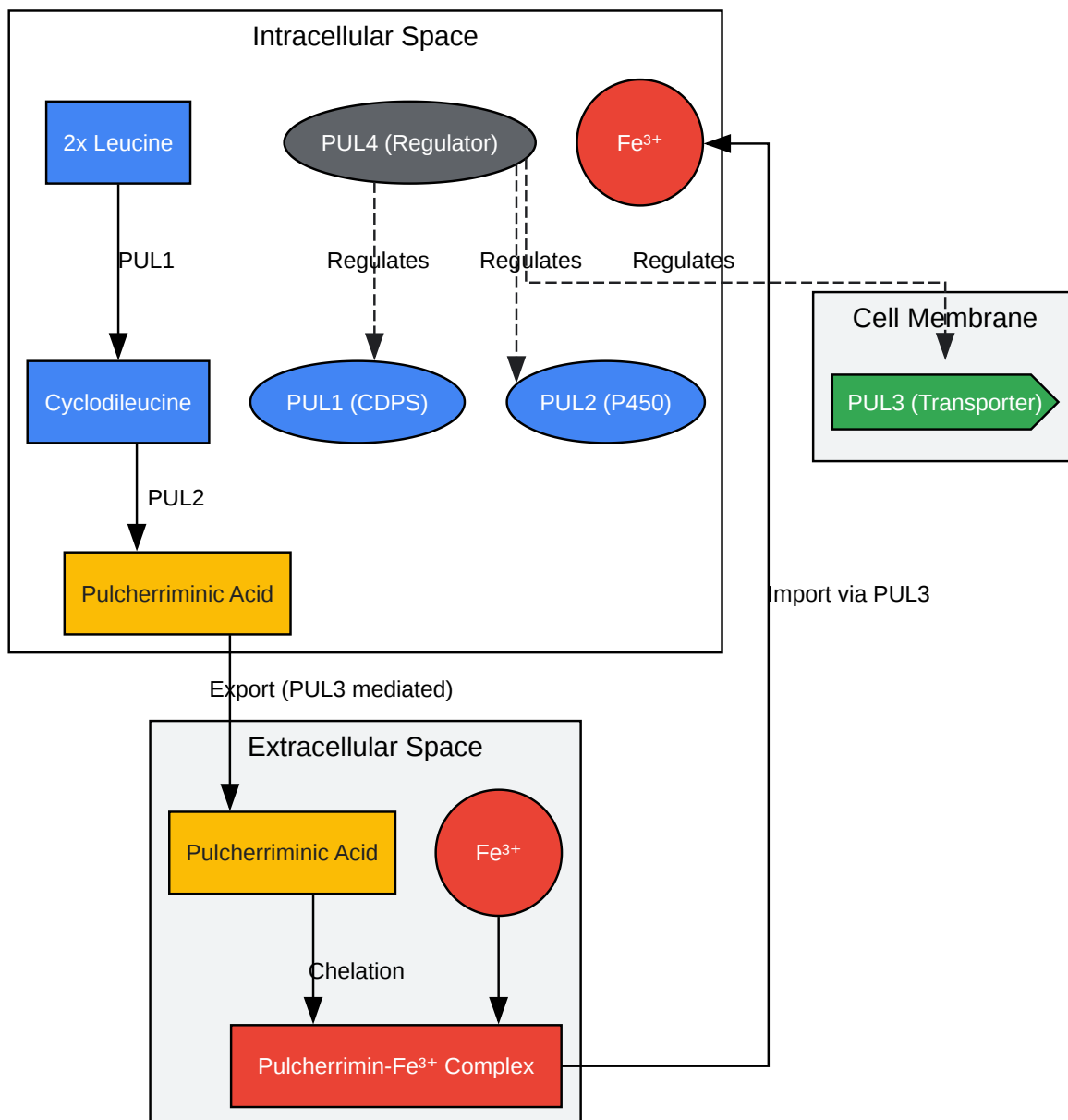
The PUL gene cluster consists of four key genes whose functions have been elucidated through targeted gene replacements and comparative genomics.<sup>[1]</sup> The arrangement of these genes can vary slightly between different yeast species that retain the complete cluster.<sup>[5][6]</sup>

Table 1: Core Genes of the PUL Cluster and Their Functions

Gene	Putative Function	Homolog in <i>S. cerevisiae</i> (if present)
PUL1	Cyclodipeptide synthase (CDPS); catalyzes the cyclization of two leucine molecules. <a href="#">[5]</a> <a href="#">[7]</a> This is the first step in pulcherriminic acid biosynthesis. <a href="#">[8]</a> <a href="#">[9]</a>	None
PUL2	Cytochrome P450 oxidase; oxidizes cyclodileucine to pulcherriminic acid. <a href="#">[7]</a> <a href="#">[9]</a> This is the second step in the biosynthesis pathway. <a href="#">[8]</a>	None
PUL3	Putative transporter; responsible for the uptake of the iron-pulcherrimin complex. <a href="#">[1]</a> <a href="#">[3]</a> It may also mediate the export of pulcherriminic acid. <a href="#">[9]</a>	YNR062C <a href="#">[5]</a> <a href="#">[6]</a>
PUL4	Transcription factor; positively regulates the expression of other PUL genes, including PUL3. <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>	YNR063W <a href="#">[5]</a> <a href="#">[6]</a>

## The Pulcherrimin Biosynthesis and Utilization Pathway

The synthesis of pulcherrimin and its subsequent use as an iron source is a coordinated process governed by the PUL gene products. The proposed pathway involves both intracellular biosynthesis and extracellular iron chelation and uptake.



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**Figure 1.** Proposed pathway for pulcherrimin biosynthesis and iron uptake.[2]

## Evolutionary History of the PUL Gene Cluster

Phylogenetic analyses suggest that the complete four-gene PUL cluster was present in the common ancestor of the Saccharomycotina subphylum.[2][5] However, its distribution among modern yeast species is patchy, indicating that the cluster has been repeatedly lost in many

lineages throughout yeast evolution.[1][5] There is no significant evidence to suggest that the cluster was regained through horizontal gene transfer (HGT) within this subphylum.[2]

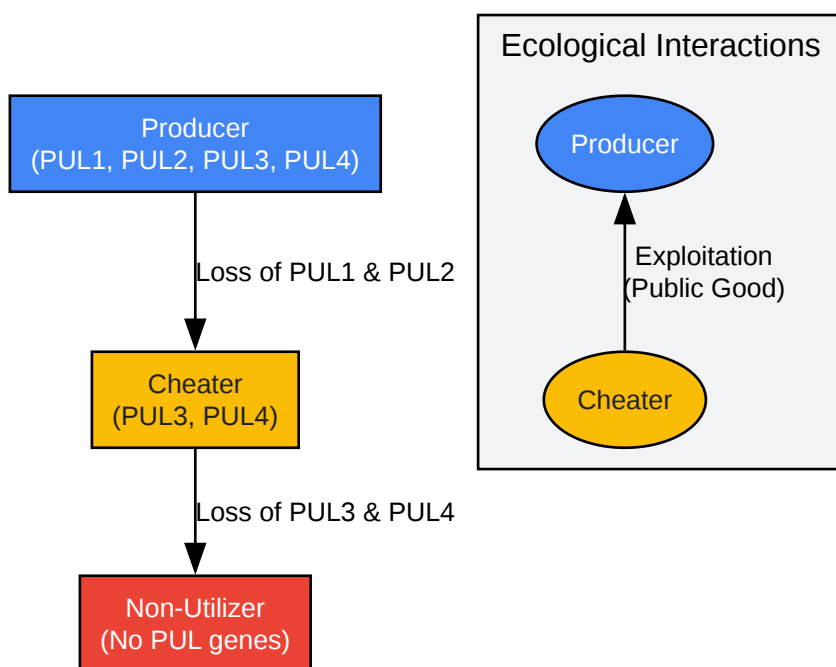
## A Model of Gene Loss and the Rise of "Cheaters"

The evolutionary trajectory of the PUL cluster is a classic example of a microbial public goods system. The production of **pulcherriminic acid** represents a metabolic cost to the producer cell.[5] However, the chelated iron becomes a "public good" available to other cells in the vicinity that possess the necessary uptake machinery.

This creates an evolutionary scenario where "cheater" organisms can emerge. These are species that have lost the biosynthetic genes (PUL1 and PUL2) but retain the utilization genes (PUL3 and PUL4).[1][5] These cheaters can take up pulcherrimin-complexed iron without incurring the cost of producing the siderophore themselves.[5] The model yeast *Saccharomyces cerevisiae* is an example of such a cheater, possessing homologs of PUL3 and PUL4 but lacking the biosynthetic genes.[5][8]

The proposed evolutionary model involves a step-wise loss of the PUL genes:

- Producers: Possess the complete PUL1-4 cluster.
- Cheaters: Lose PUL1 and PUL2 but retain PUL3 and PUL4, allowing them to exploit producers.
- Non-utilizers: Subsequently lose PUL3 and PUL4, rendering them unable to produce or utilize pulcherrimin.



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**Figure 2.** Evolutionary model for the loss of the PUL gene cluster.[3][8]

Table 2: Phylogenetic Distribution of PUL Genes in Selected Yeast Genera

Genus	Species	PUL1	PUL2	PUL3	PUL4	Phenotype
Kluyveromyces	K. lactis	Yes	Yes	Yes	Yes	Producer[5][6]
K. aestuarii	Yes	Yes	Yes	Yes	Producer[2]	
Metschnikowia	M. fructicola	Yes	Yes	Yes	Yes	Producer[2][8]
Zygorhiza	Z. mrae	Yes	Yes	Yes	Yes	Producer[5][6]
Z. florentina	No	No	No	No	Non-producer[5][6]	
Saccharomyces	S. cerevisiae	No	No	Yes	Yes	Cheater/Utilizer[5][8]
Candida	C. auris	Yes	Yes	Yes	Yes	Cryptic Producer[2][5]

## Experimental Protocols for PUL Cluster Characterization

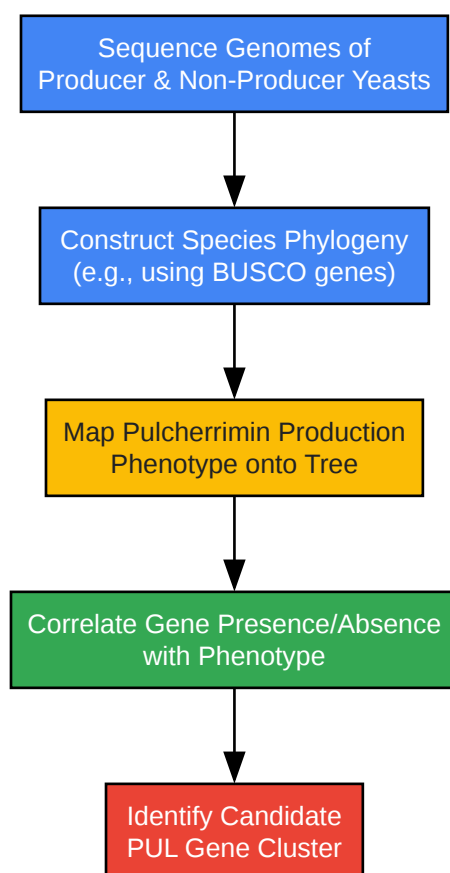
The functional and evolutionary characterization of the PUL gene cluster has relied on a combination of genomic and genetic techniques.

### Phylogenomic Footprinting

This comparative genomics approach was used to identify the genes associated with pulcherrimin production.

Workflow:

- **Genome Sequencing:** A large number of genomes (e.g., 90 genomes across the Saccharomycotina subphylum) are sequenced and assembled.[1]
- **Phylogenetic Tree Construction:** A robust species tree is constructed using a set of conserved, single-copy genes (e.g., BUSCO genes).[5][6]
- **Trait Mapping:** The phenotype of interest (pulcherrimin production) is mapped onto the tips of the phylogenetic tree.
- **Gene Presence/Absence Analysis:** The presence or absence of every gene ortholog group is correlated with the distribution of the phenotype across the tree. Gene clusters that are exclusively present in producing species are identified as strong candidates.



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**Figure 3.** Workflow for phylogenomic footprinting to identify the PUL cluster.

## Targeted Gene Replacement



To confirm the function of the candidate PUL genes, targeted gene replacement (gene knockout) experiments are performed in a genetically tractable, pulcherrimin-producing yeast species like *Kluyveromyces lactis*.[\[2\]](#)[\[6\]](#)

#### Methodology:

- **Construct Deletion Cassette:** A selectable marker gene (e.g., an antibiotic resistance cassette) is amplified by PCR. The primers used for this amplification include tails that are homologous to the regions immediately upstream and downstream of the target PUL gene.
- **Yeast Transformation:** The deletion cassette is transformed into competent yeast cells.
- **Homologous Recombination:** The yeast's native DNA repair machinery recognizes the homologous regions and replaces the target PUL gene with the selectable marker cassette.
- **Selection and Verification:** Transformed cells are grown on a medium containing the selective agent (e.g., antibiotic). Successful gene replacement is verified by diagnostic PCR and phenotypic analysis.

## Pulcherrimin Utilization Assay

To test the function of the putative utilization genes (PUL3, PUL4), especially in non-producing "cheater" species like *S. cerevisiae*, a growth assay is conducted under iron-limiting conditions.

#### Protocol:

- **Prepare Iron-Limited Medium:** A synthetic complete (SC) medium is prepared and treated with an iron chelator, such as **pulcherriminic acid** (PA), to sequester available iron.[\[5\]](#)[\[6\]](#)
- **Inoculate Strains:** Wild-type and mutant strains (e.g., *pul3Δ*, *pul4Δ*) are inoculated into the PA-treated medium and a control (untreated) medium.
- **Measure Growth:** Cell growth is monitored over time, typically by measuring the optical density (OD) at 600 nm.
- **Analysis:** Strains with functional pulcherrimin utilization machinery (i.e., wild-type *S. cerevisiae*) will be able to grow in the PA-treated medium by importing the iron-pulcherrimin complex. Mutant strains lacking PUL3 or PUL4 will fail to grow.[\[5\]](#)[\[6\]](#)

Table 3: Quantitative Growth Data for *S. cerevisiae* Mutants in PA-Treated Medium

Strain	Gene Deleted	Growth in PA-Treated Medium	Interpretation
Wild-Type	None	Normal Growth	Can utilize external pulcherrimin-complexed iron.[6]
pul3Δ (ynr062cΔ)	YNR062C	No Growth	PUL3 homolog is essential for utilization.[5][6]
pul4Δ (ynr063wΔ)	YNR063W	No Growth	PUL4 homolog is essential for utilization.[5][6]

## Implications for Drug Development

The study of the PUL gene cluster and its role in iron acquisition has several implications for drug development:

- **Antifungal Targets:** The enzymes in the pulcherrimin biosynthesis pathway (PUL1 and PUL2) and the transporter (PUL3) represent potential targets for novel antifungal drugs. Inhibiting iron uptake is a proven strategy for controlling microbial growth.
- **"Trojan Horse" Strategy:** Siderophore uptake systems can be exploited to deliver antimicrobial agents into fungal cells. A drug could be conjugated to a pulcherrimin analog, facilitating its specific uptake by pathogens that utilize this system.
- **Biocontrol Agents:** Yeasts that are prolific producers of pulcherrimin, such as certain *Metschnikowia* species, have potential as biocontrol agents in agriculture.[3] Their ability to sequester iron can inhibit the growth of pathogenic fungi and bacteria that are poor iron competitors.

## Conclusion

The PUL gene cluster in budding yeasts is a model system for understanding the evolution of metabolic pathways, the dynamics of microbial public goods, and the genetic basis of ecological interactions. Its ancestral origin followed by widespread, lineage-specific loss highlights the plasticity of fungal genomes. The characterization of this cluster, from its discovery through phylogenomics to the functional validation of its constituent genes, showcases the power of integrating comparative genomics with classical genetic and molecular techniques. For researchers in mycology, evolutionary biology, and drug development, the story of the PUL cluster offers not only fundamental insights into microbial life but also a source of novel targets and strategies for combating fungal pathogens.

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